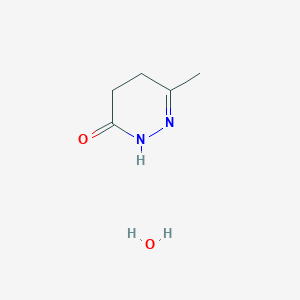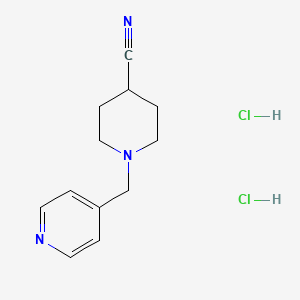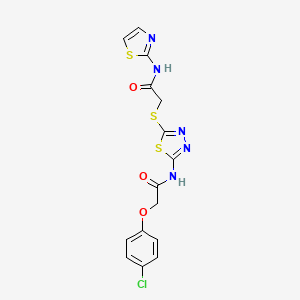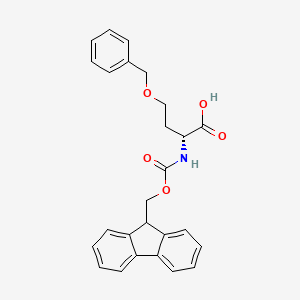![molecular formula C19H19NO3 B2551699 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide CAS No. 1412229-08-3](/img/structure/B2551699.png)
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide, also known as Compound X, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. In
Applications De Recherche Scientifique
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X has shown promising results in several scientific research applications. In medicinal chemistry, it has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In addition, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X has been used as a molecular probe to study the function of certain proteins in the body.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X has been found to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory. In addition, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X has been found to have anti-inflammatory and antioxidant properties, which can protect cells from damage and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. However, there are some limitations to using 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, it is a complex molecule, which can make it difficult to synthesize and purify.
Orientations Futures
There are several future directions for research on 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X. One area of interest is the development of new cancer therapies based on its potent anticancer activity. Another area of interest is the use of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X as a molecular probe to study the function of certain proteins in the body. Additionally, more research is needed to understand its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Finally, further optimization of the synthesis method could lead to more efficient and sustainable production of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X.
Méthodes De Synthèse
The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with m-tolylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X in good yield and high purity. The synthesis method has been optimized to reduce the use of toxic reagents and minimize waste generation.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-3-2-4-14(9-12)20-19(21)16-11-15(16)13-5-6-17-18(10-13)23-8-7-22-17/h2-6,9-10,15-16H,7-8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSMSQLNKGTJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC2C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)
![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2551617.png)
![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2551619.png)
![N-(4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551621.png)


![2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2551628.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2551630.png)

![4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2551632.png)

![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2551637.png)
